4-(2'-N-Boc-pyrrole)phenylacetic acid
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Overview
Description
4-(2’-N-Boc-pyrrole)phenylacetic acid is an organic compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-N-Boc-pyrrole)phenylacetic acid typically involves the following steps:
Formation of N-Boc-pyrrole: The pyrrole ring is first protected with a Boc group. This can be achieved by reacting pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Phenylacetic Acid: The N-Boc-pyrrole is then coupled with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(2’-N-Boc-pyrrole)phenylacetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2’-N-Boc-pyrrole)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free pyrrole, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Free pyrrole derivatives.
Scientific Research Applications
4-(2’-N-Boc-pyrrole)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2’-N-Boc-pyrrole)phenylacetic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid moiety can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrole: A simpler compound with only the Boc-protected pyrrole ring.
Phenylacetic acid: Lacks the pyrrole ring but contains the phenylacetic acid moiety.
N-Boc-2-pyrroleboronic acid: Contains a boronic acid group instead of the phenylacetic acid moiety.
Uniqueness
4-(2’-N-Boc-pyrrole)phenylacetic acid is unique due to the combination of the Boc-protected pyrrole ring and the phenylacetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
886363-15-1 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-4-5-14(18)13-8-6-12(7-9-13)11-15(19)20/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
SIUXCADYKNSBAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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